Acetylcholine Acetylcholine Acetylcholine is actylcholine is an ester of acetic acid and choline, which acts as a neurotransmitter. It has a role as a vasodilator agent, a muscarinic agonist, a hormone, a human metabolite, a mouse metabolite and a neurotransmitter. It is an acetate ester and an acylcholine.
A neurotransmitter. Acetylcholine in vertebrates is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system. It is generally not used as an administered drug because it is broken down very rapidly by cholinesterases, but it is useful in some ophthalmological applications.
Acetylcholine is a Cholinergic Receptor Agonist. The mechanism of action of acetylcholine is as a Cholinergic Agonist.
Acetylcholine is a natural product found in Monascus pilosus, Poa huecu, and other organisms with data available.
A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.
See also: Acetylcholine Chloride (has salt form) ... View More ...
Brand Name: Vulcanchem
CAS No.: 51-84-3
VCID: VC1689023
InChI: InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
SMILES: CC(=O)OCC[N+](C)(C)C
Molecular Formula: C7H16NO2+
Molecular Weight: 146.21 g/mol

Acetylcholine

CAS No.: 51-84-3

Cat. No.: VC1689023

Molecular Formula: C7H16NO2+

Molecular Weight: 146.21 g/mol

* For research use only. Not for human or veterinary use.

Acetylcholine - 51-84-3

Specification

CAS No. 51-84-3
Molecular Formula C7H16NO2+
Molecular Weight 146.21 g/mol
IUPAC Name 2-acetyloxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
Standard InChI Key OIPILFWXSMYKGL-UHFFFAOYSA-N
SMILES CC(=O)OCC[N+](C)(C)C
Canonical SMILES CC(=O)OCC[N+](C)(C)C
Melting Point 148 °C

Introduction

Fundamental Characteristics of Acetylcholine

Acetylcholine (ACh) is an organic compound that functions as a neurotransmitter and neuromodulator in the nervous systems of various animals, including humans . The name "acetylcholine" derives from its chemical structure as it is an ester of acetic acid and choline . It serves as the primary neurotransmitter at neuromuscular junctions, enabling communication between motor neurons and skeletal muscles . Additionally, acetylcholine functions as both an internal transmitter for the sympathetic and parasympathetic nervous systems and as the final product released by the parasympathetic nervous system .

As a neurotransmitter, acetylcholine carries messages from the brain to the body through nerve cells . It specifically acts as an excitatory neurotransmitter, meaning it "excites" nerve cells and triggers them to transmit messages . This excitatory property is fundamental to its role in voluntary muscle control and various cognitive processes.

Historical Context and Discovery

Acetylcholine was the first neurotransmitter to be chemically isolated and identified, an achievement that earned German pharmacologist Otto Loewi and Sir Henry Dale the Nobel Prize in Physiology or Medicine in 1936 . Loewi's groundbreaking experiment involved stimulating the vagus nerve connected to an isolated frog heart, which led to a decrease in heart rate. When he applied the surrounding solution from this experiment to a second heart, he observed that the second heart also slowed down despite having no physical connection to the first. This led to the discovery of a chemical substance, initially called "Vagusstoff" (German for "Vagus substance"), now known as acetylcholine .

Chemical Structure and Properties

Acetylcholine has the chemical formula C₇H₁₆NO₂ with a molar mass of 146.210 g·mol⁻¹ . As an ester formed from acetic acid and choline, its structure confers specific properties that enable its function as a neurotransmitter.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of acetylcholine:

PropertyDescription
IUPAC Name2-(Acetyloxy)-N,N,N-trimethylethanaminium
Chemical FormulaC₇H₁₆NO₂
Molar Mass146.210 g·mol⁻¹
Physical StateColorless liquid at room temperature
SolubilityHighly soluble in water
Functional GroupEster (acetyl group linked to choline)
ClassificationQuaternary ammonium compound

Synthesis and Metabolism

Degradation and Recycling

After release, acetylcholine's signaling action is rapidly terminated through hydrolysis by the enzyme acetylcholinesterase (AChE) . This enzyme breaks down acetylcholine into choline and acetic acid. In the brain, neuronal AChE rapidly inactivates the majority of released acetylcholine, while butyrylcholinesterase in glial cells may hydrolyze a smaller proportion . In peripheral tissues, AChE is present in muscles receiving cholinergic innervation, while butyrylcholinesterase has a broader distribution .

Choline resulting from acetylcholine hydrolysis is recaptured by cholinergic terminals via a high-affinity choline transporter and reused for acetylcholine synthesis, completing the cycle . This uptake mechanism is essential for maintaining adequate acetylcholine production and can be inhibited by compounds such as hemicholinium-3 .

Acetylcholine Receptors

Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) . These receptors differ in their structure, mechanism of action, distribution, and physiological roles.

Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ionotropic receptors named for their sensitivity to nicotine in addition to acetylcholine . They function as ligand-gated ion channels that, when activated, allow the passage of cations (primarily Na⁺, K⁺, and sometimes Ca²⁺) across the cell membrane . These receptors are primarily located outside the central nervous system in peripheral tissues, particularly at the neuromuscular junction .

Several subtypes of nicotinic receptors exist, including α4β2, α3β4, and α7, each with distinct pharmacological properties and physiological functions . Recent research has shown that GnRH neurons, crucial for reproductive function, express these functional nicotinic receptor subtypes .

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are metabotropic receptors that function through G-protein-coupled mechanisms . There are five subtypes of muscarinic receptors (M1-M5), each with different distribution patterns and physiological roles . These receptors mediate slower, more modulatory effects of acetylcholine compared to the fast-acting nicotinic receptors .

Muscarinic receptors are widely distributed throughout the body, with significant presence in the central nervous system, smooth muscle, cardiac tissue, and glands . The diverse effects of acetylcholine through muscarinic receptors include alterations in neuronal excitability, influences on synaptic transmission, induction of synaptic plasticity, and coordination of neuronal firing patterns .

Physiological Functions of Acetylcholine

Acetylcholine serves numerous crucial functions throughout the body, acting at multiple levels of the nervous system and in non-neuronal tissues. Its diverse effects depend on the site of release, receptor subtypes involved, and target cell populations .

Role in the Central Nervous System

In the brain, acetylcholine acts as both a neurotransmitter and a neuromodulator, influencing various aspects of neuronal function . Key central nervous system functions of acetylcholine include:

  • Memory and Learning: Acetylcholine plays a critical role in memory formation and retrieval processes. It modulates synaptic plasticity, particularly in the hippocampus, a brain region essential for memory processing .

  • Attention and Arousal: Cholinergic signaling enhances attention to environmental stimuli and promotes wakefulness. It facilitates the detection of behaviorally relevant cues and improves signal-to-noise ratio in sensory processing .

  • Synaptic Plasticity: Acetylcholine induces changes in synaptic strength, contributing to learning-related neural adaptations. It influences both long-term potentiation and depression, key mechanisms underlying memory formation .

  • Cortical Processing: Cholinergic inputs to the cerebral cortex modulate information processing and contribute to cognitive flexibility. Acetylcholine can enhance or suppress specific cortical inputs, thereby shaping neural responses to sensory information .

  • Coordination of Neural Networks: Acetylcholine coordinates the firing of neuronal groups across brain regions, facilitating the integration of information and enabling complex behaviors .

Recent research has revealed that acetylcholine neurons in the central nervous system undergo developmental maturation during specific time windows, suggesting critical periods for the establishment of cholinergic signaling .

Role in the Peripheral Nervous System

Acetylcholine serves as the primary neurotransmitter at the neuromuscular junction, enabling voluntary muscle movement . It is also a key neurotransmitter in the autonomic nervous system, particularly in the parasympathetic division .

  • Neuromuscular Junction: At the neuromuscular junction, motor neurons release acetylcholine, which binds to nicotinic receptors on muscle fibers, triggering muscle contraction. This mechanism underlies all voluntary movement .

  • Parasympathetic Nervous System: As the primary neurotransmitter of the parasympathetic nervous system, acetylcholine mediates "rest and digest" functions, including:

    • Slowing heart rate

    • Stimulating digestive processes

    • Increasing glandular secretions

    • Promoting urination and defecation

    • Constricting pupils

  • Sympathetic Nervous System: Acetylcholine also serves as a neurotransmitter at preganglionic synapses in the sympathetic nervous system, although norepinephrine is the primary neurotransmitter at postganglionic synapses .

Non-Neuronal Functions

Beyond its well-established roles in the nervous system, acetylcholine serves important functions in non-neuronal tissues . Recent research has revealed that acetylcholine is produced by numerous non-neuronal cell types and even by some single-celled organisms .

A particularly significant non-neuronal role of acetylcholine is in the immune system. Several immune cell types both respond to acetylcholine signals and can directly produce acetylcholine . Recent research has demonstrated that:

  • The capacity to produce acetylcholine is an intrinsic property of T cells responding to viral infection.

  • This ability is dependent upon interleukin-21 (IL-21) signaling to the T cells.

  • During infection, immune-derived acetylcholine is necessary for T cells to migrate into infected tissues .

These findings highlight the existence of a non-neuronal cholinergic system that functions in parallel with the neuronal cholinergic system, with important implications for immunity and inflammation .

Acetylcholine in Health and Disease

Disorders Associated with Cholinergic Dysfunction

Disruptions in cholinergic signaling are implicated in various neurological and neurodegenerative disorders:

  • Alzheimer's Disease: Characterized by significant loss of cholinergic neurons in the basal forebrain, leading to cognitive decline and memory impairment. Acetylcholinesterase inhibitors represent a standard treatment approach, aiming to increase cholinergic transmission by preventing acetylcholine breakdown .

  • Myasthenia Gravis: An autoimmune disorder where antibodies target nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle weakness and fatigue .

  • Parkinson's Disease: While primarily associated with dopaminergic deficits, cholinergic dysfunction also contributes to both motor and non-motor symptoms.

  • Schizophrenia: Abnormalities in cholinergic signaling may contribute to cognitive symptoms and sensory processing deficits.

Cholinergic Modulation as Therapeutic Targets

The cholinergic system offers numerous targets for pharmacological intervention:

  • Acetylcholinesterase Inhibitors: These compounds inhibit the enzyme that breaks down acetylcholine, increasing its availability in the synaptic cleft. Examples include:

    • First-generation: physostigmine, BW284C51 (reversible inhibitors)

    • Second-generation: donepezil, rivastigmine, galantamine (used in Alzheimer's disease treatment)

  • Receptor Agonists and Antagonists: Compounds that selectively activate or block specific cholinergic receptor subtypes can modulate cholinergic signaling in targeted ways.

  • Cholinergic Precursors: Supplements containing choline aim to increase the availability of precursors for acetylcholine synthesis.

Recent Research Developments

Developmental Timeline of Cholinergic System

Recent research has focused on understanding when acetylcholine neurons become functionally cholinergic during development. A study using transgenic mice with selectively labeled acetylcholine neurons revealed critical developmental periods for the establishment of cholinergic transmission . Understanding this timeline is essential for comprehending brain development and potential interventions in neurodevelopmental disorders .

Role in Reproductive Regulation

Groundbreaking research from the HUN-REN Institute of Experimental Medicine has revealed acetylcholine's crucial role in the central nervous system regulation of reproduction . The study demonstrated that:

  • Specific cholinergic cell populations in the mouse brain are linked to gonadotropin-releasing hormone (GnRH)-synthesizing neurons, which are key regulators of reproductive functions.

  • Pharmacogenetic activation of the brain's cholinergic system enhanced luteinizing hormone secretion in male mice.

  • GnRH neurons are innervated by cholinergic axons, with forebrain structures serving as the exclusive origin of these connections.

  • Acetylcholine and acetylcholine receptor agonists evoke a biphasic effect on GnRH neuron firing frequency—initially increasing and then decreasing it.

  • GnRH neurons possess multiple functional acetylcholine receptor subtypes, including nicotinic (α4β2, α3β4, and α7) and muscarinic (M1-M5) receptors .

These findings demonstrate that the central cholinergic system regulates GnRH neuron physiology in a complex manner and has significant implications for understanding reproductive endocrinology .

Immune System Functions

Recent work has expanded our understanding of acetylcholine's role in immunity. Research has demonstrated that T cells can produce acetylcholine in response to viral infection, with this capability being dependent on IL-21 signaling . This immune-derived acetylcholine is necessary for T cells to migrate into infected tissues during infection . These findings have important clinical implications for understanding immune responses during infection and cancer, highlighting a fascinating intersection between the nervous and immune systems .

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